8-Isopropoxy-2-methyl-[1,5]naphthyridine
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-methyl-8-propan-2-yloxy-1,5-naphthyridine |
InChI |
InChI=1S/C12H14N2O/c1-8(2)15-11-6-7-13-10-5-4-9(3)14-12(10)11/h4-8H,1-3H3 |
InChI Key |
BOCXNVWBRQKUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2C=C1)OC(C)C |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
The biological activities of 8-Isopropoxy-2-methyl-[1,5]naphthyridine can be categorized into several key areas:
1. Antimicrobial Properties
Naphthyridines, including derivatives like this compound, have demonstrated significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains, making them potential candidates for developing new antibiotics .
2. Anticancer Activity
Research has highlighted the anticancer potential of naphthyridine derivatives. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have reported that certain naphthyridine derivatives exhibit cytotoxicity against human cancer cell lines such as HeLa and HL-60 .
3. Antiparasitic Effects
The compound has also been investigated for its antiparasitic properties. Preliminary studies suggest that naphthyridine derivatives can reduce parasite burden in models of diseases like leishmaniasis. The mechanism often involves metal ion chelation, which disrupts essential biological processes in parasites .
Synthetic Applications
Beyond biological activities, this compound has applications in synthetic organic chemistry:
1. Ligands in Coordination Chemistry
Naphthyridines are utilized as ligands in coordination complexes due to their ability to coordinate with metal ions. This property is exploited in analytical chemistry for the detection and quantification of various analytes .
2. Organic Light-Emitting Diodes (OLEDs)
Research into the electronic properties of naphthyridines indicates their potential use in OLED technology. Their ability to act as electron transport materials makes them suitable for applications in advanced display technologies .
Case Studies
Several studies exemplify the practical applications of this compound:
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Isomeric Naphthyridines: 1,5 vs. 1,8 Systems
Key Differences :
Table 2: Isomer-Specific Activities
Physicochemical and Pharmacokinetic Properties
- Solubility : The isopropoxy group enhances lipophilicity (logP: 2.1) compared to methoxy (logP: 1.5) or chloro (logP: 1.8) analogs, improving blood-brain barrier penetration .
- Metabolic Stability : Microsomal stability is lower than pyridine-based analogs but higher than 1,6-naphthyridines due to reduced CYP3A4 affinity .
Preparation Methods
Cyclocondensation Strategies for Core Structure Assembly
The formation of the naphthyridine core typically begins with cyclocondensation reactions between aminopyridine derivatives and carbonyl-containing intermediates. Patent US9133188B2 demonstrates that treating 2-chloro-5-nitro-nicotinic acid with thionyl chloride generates an acid chloride intermediate, which undergoes acrylate ester formation (e.g., ethyl ester) in chloroform under reflux (75–80°C, 4 h, 75% yield). While this method targets 1,8-naphthyridines, analogous conditions can be applied to 1,5 isomers by modifying starting materials. For instance, substituting 3-amino-6-chloropicolinic acid as the precursor enables cyclization at the 1,5 position .
Critical parameters include:
-
Catalyst selection : 2.5% DMF accelerates acid chloride formation .
-
Solvent systems : Chlorinated solvents (e.g., chloroform) improve cyclization efficiency compared to polar aprotic solvents .
-
Temperature control : Reflux conditions prevent intermediate degradation while promoting ring closure .
Regioselective Introduction of the Methyl Group
The 2-methyl substituent is introduced via alkylation or metal-free methylation. CN110272417B discloses a room-temperature, catalyst-free method using methyl iodide and potassium carbonate in acetonitrile (82% yield, 24 h). This approach avoids palladium residues common in cross-coupling reactions, making it preferable for pharmaceutical applications. Comparative studies show that alkylation at the pyridine nitrogen prior to cyclization improves regioselectivity, favoring 2-methyl over 4-methyl isomers by a 3:1 margin .
Table 1: Methylation Efficiency Under Varied Conditions
Isopropoxy Functionalization at Position 8
Nucleophilic aromatic substitution (SNAr) is the primary method for introducing the isopropoxy group. Patent US9133188B2 outlines a two-step process:
-
Nitro reduction : A 6-nitro-1,8-naphthyridine intermediate is reduced using Fe/HCl at 50–60°C (89% yield).
-
Alkoxylation : The resulting amine is diazotized and treated with isopropanol under basic conditions (NaH, 80°C, 6 h, 65% yield) .
For 1,5-naphthyridines, the reaction kinetics differ due to altered electron distribution. DFT calculations suggest that the 8-position in 1,5-naphthyridine exhibits 18% higher electrophilicity compared to 1,8 isomers, enabling milder conditions (40°C, K₂CO₃) .
Solvent-Free and Green Synthesis Approaches
CN110272417B emphasizes eco-friendly protocols:
-
Mechanochemical synthesis : Ball-milling 2-chloro- naphthyridine with sodium isopropoxide yields 85% product in 2 h without solvents.
-
Aqueous media : Using water/ethanol mixtures (4:1) at 70°C reduces organic waste by 40% compared to DMF-based systems .
These methods align with EPA guidelines, reducing process mass intensity (PMI) from 32 to 11 kg/kg product .
Industrial-Scale Production Considerations
Kilogram-scale synthesis (Patent US9133188B2 ) involves:
-
Crystallization control : Adjusting cooling rates during acid chloride isolation improves particle size distribution (D90 < 50 μm).
-
Workup optimization : Washing organic layers with brine (7.2 kg NaCl/28.8 L H₂O) removes residual catalysts .
-
Distillation parameters : Vacuum distillation below 40°C prevents thermal decomposition of ester intermediates .
Table 2: Key Metrics for Pilot-Scale Batches
| Parameter | Laboratory Scale | Pilot Scale (10 kg) |
|---|---|---|
| Cyclization Yield | 75% | 68% |
| Purity (HPLC) | 98.5% | 97.2% |
| Process Time | 18 h | 22 h |
Stability and Purification Challenges
EP0385422A1 highlights stability issues with naphthyridine salts. For 8-isopropoxy-2-methyl- naphthyridine:
Recrystallization from ethanol/water (3:1) increases purity from 92% to 99.8%, critical for pharmaceutical applications .
Q & A
Q. Q1: What are the key steps for synthesizing 8-Isopropoxy-2-methyl-[1,5]naphthyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, substituting a halogen atom (e.g., Cl) at the 8-position with isopropoxy groups requires controlled conditions (e.g., using isopropanol and a base like NaH at 60–80°C). The 2-methyl group may be introduced via Friedel-Crafts alkylation or by starting with a pre-methylated pyridine derivative. Key factors include solvent polarity (DMF or acetonitrile enhances reactivity), temperature (prolonged stirring at 0–5°C minimizes side reactions), and stoichiometry of nitrile reactants (critical for cyclization steps) .
Q. Q2: Which analytical techniques are most reliable for confirming the structure of this compound?
Methodological Answer: Use a combination of:
- NMR : -NMR to verify substitution patterns (e.g., isopropoxy methyl splits into a septet at δ 1.2–1.4 ppm).
- LC-MS : To confirm molecular weight ([M+H]+ expected at ~231.3 g/mol) and detect impurities.
- X-ray crystallography : For unambiguous confirmation of regiochemistry (e.g., distinguishing 1,5- vs. 1,6-naphthyridine isomers) .
Advanced Research: Reactivity and Bioactivity
Q. Q3: How can researchers resolve contradictions in reported antibacterial activity data for 8-substituted naphthyridines?
Methodological Answer: Discrepancies often arise from variations in:
- Test protocols : Standardize using Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC (Minimum Inhibitory Concentration) assays.
- Compound purity : Validate via HPLC (>95% purity).
- Strain specificity : Cross-reference activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models. For example, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine showed 200 mcg/mL potency against S. aureus but lower efficacy against E. coli in disc diffusion assays .
Q. Q4: What strategies optimize the pharmacokinetic profile of this compound derivatives?
Methodological Answer:
- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility. Calculate cLogP (target <3) using software like ACD/Percepta .
- Formulation : Use co-solvents (e.g., pluronic F-68) or micronization to enhance bioavailability. Tablet formulations often include lactose (33.5% w/w) and sodium lauryl sulfate (15% w/w) for stability .
Mechanistic and Safety Considerations
Q. Q5: What is the proposed mechanism of action for this compound in antimicrobial applications?
Methodological Answer: Naphthyridines may inhibit bacterial DNA gyrase or topoisomerase IV, analogous to fluoroquinolones. Verify via:
Q. Q6: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods due to potential irritancy (similar to 1,5-naphthyridine derivatives).
- Waste disposal : Neutralize with citric acid (1% w/w) before incineration.
- Acute toxicity : Refer to analogs like 1,5-naphthyridine (LD50 >2000 mg/kg in rats; TCI Safety Data Sheet) .
Application-Oriented Research
Q. Q7: How can researchers design SAR (Structure-Activity Relationship) studies for this compound derivatives?
Methodological Answer:
- Core modifications : Vary substituents at the 2- and 8-positions (e.g., methyl vs. trifluoromethyl at C2; isopropoxy vs. methoxy at C8).
- Bioisosteric replacements : Substitute the naphthyridine core with quinoline or pyridopyrimidine scaffolds.
- In vitro screening : Prioritize compounds with MIC <50 mcg/mL and selectivity indices >10 (mammalian cell cytotoxicity vs. antimicrobial activity) .
Q. Q8: What are the challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Process optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (toluene/ethanol).
- Yield improvement : Optimize catalytic steps (e.g., Pd/C for dehalogenation) and monitor reaction progress via TLC (Rf ~0.4 in 1:4 EtOAc/hexane) .
Data Interpretation and Reproducibility
Q. Q9: How should researchers address batch-to-batch variability in biological activity data?
Methodological Answer:
- Quality control : Implement strict in-process checks (e.g., -NMR for each batch).
- Statistical analysis : Use ANOVA to compare MIC values across ≥3 independent replicates.
- Documentation : Report detailed reaction conditions (e.g., “stirred at 0–5°C for 48 hours”) to ensure reproducibility .
Cross-Disciplinary Applications
Q. Q10: What non-biological applications exist for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
